{[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene
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Overview
Description
{[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group and an ethenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene typically involves the reaction of a benzene derivative with ethenesulfonyl chloride and a suitable sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives .
Scientific Research Applications
{[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene
- 1-tert-Butyl-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene
Uniqueness
{[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61442-05-5 |
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Molecular Formula |
C10H10O2S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-ethenylsulfonylethenylsulfanylbenzene |
InChI |
InChI=1S/C10H10O2S2/c1-2-14(11,12)9-8-13-10-6-4-3-5-7-10/h2-9H,1H2 |
InChI Key |
VWKHPCJDWPPKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C=CSC1=CC=CC=C1 |
Origin of Product |
United States |
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